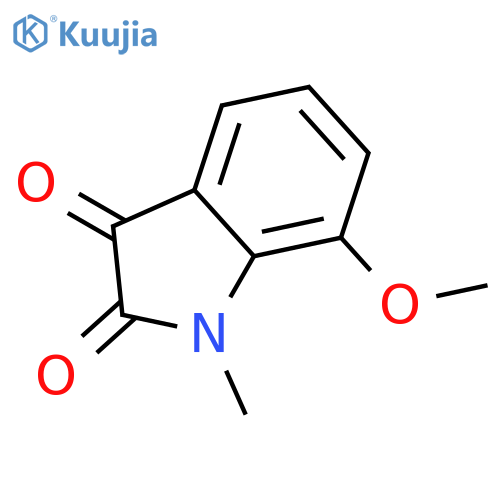

Cas no 79223-90-8 (7-methoxy-1-methyl-1H-Indole-2,3-dione)

79223-90-8 structure

商品名:7-methoxy-1-methyl-1H-Indole-2,3-dione

7-methoxy-1-methyl-1H-Indole-2,3-dione 化学的及び物理的性質

名前と識別子

-

- 7-methoxy-1-methyl-1H-Indole-2,3-dione

- 79223-90-8

- MFCD21337228

- F94867

- SCHEMBL11201120

- DB-141086

- 7-Methoxy-1-methylisatin

-

- インチ: InChI=1S/C10H9NO3/c1-11-8-6(9(12)10(11)13)4-3-5-7(8)14-2/h3-5H,1-2H3

- InChIKey: VZQGDVPRRFXAQZ-UHFFFAOYSA-N

- ほほえんだ: CN1C2=C(C=CC=C2OC)C(=O)C1=O

計算された属性

- せいみつぶんしりょう: 191.058243149g/mol

- どういたいしつりょう: 191.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 46.6Ų

7-methoxy-1-methyl-1H-Indole-2,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB592435-250mg |

7-Methoxy-1-methyl-1H-indole-2,3-dione; . |

79223-90-8 | 250mg |

€541.70 | 2024-07-20 | ||

| abcr | AB592435-500mg |

7-Methoxy-1-methyl-1H-indole-2,3-dione; . |

79223-90-8 | 500mg |

€740.50 | 2024-07-20 | ||

| abcr | AB592435-1g |

7-Methoxy-1-methyl-1H-indole-2,3-dione; . |

79223-90-8 | 1g |

€1030.80 | 2024-07-20 | ||

| abcr | AB592435-100mg |

7-Methoxy-1-methyl-1H-indole-2,3-dione; . |

79223-90-8 | 100mg |

€356.00 | 2024-07-20 |

7-methoxy-1-methyl-1H-Indole-2,3-dione 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Ping Tong Food Funct., 2020,11, 628-639

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

79223-90-8 (7-methoxy-1-methyl-1H-Indole-2,3-dione) 関連製品

- 76159-92-7(5,7-dimethoxy-1H-Indole-2,3-dione)

- 16077-09-1(5-methoxy-1-methylindole-2,3-dione)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 55290-64-7(Dimethipin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:79223-90-8)7-methoxy-1-methyl-1H-Indole-2,3-dione

清らかである:99%

はかる:1g

価格 ($):1410